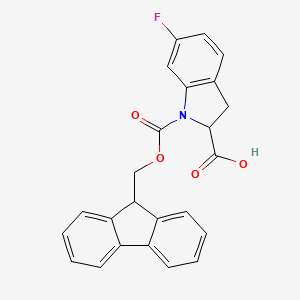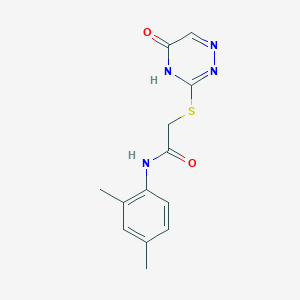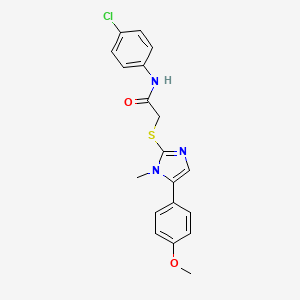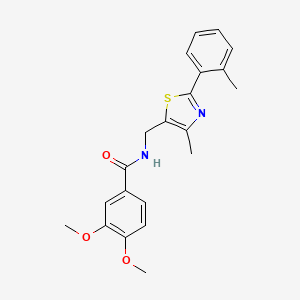![molecular formula C16H23N5O4 B2798000 2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919037-80-2](/img/structure/B2798000.png)
2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, the classical oxa-Michael addition reaction has been used to prepare functionalized disiloxanes by reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atoms in the ring can bear a hydrogen atom .Chemical Reactions Analysis
Imidazole compounds can exhibit a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and others, have shown significant antitumor activity. Some of these compounds have advanced past preclinical testing stages, highlighting their potential in cancer drug development. The structural diversity of imidazole derivatives underlines their versatility in synthesizing compounds with varying biological properties, including antitumor efficacy (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
Biological Activities of Curcumin Derivatives
The synthesis and study of curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been explored to enhance the medicinal and biological properties of curcumin. These derivatives and their metal complexes possess increased potency in biological activity, pointing to the importance of chemical modifications in improving the effectiveness of naturally occurring compounds (Omidi & Kakanejadifard, 2020).
Antioxidant Capacity Reaction Pathways
The ABTS/PP decolorization assay, a method for assessing antioxidant capacity, reveals the complex reaction pathways that certain antioxidants undergo, including coupling reactions with the ABTS radical cation. This research contributes to a deeper understanding of how antioxidants interact with reactive species, which is crucial for developing effective antioxidant therapies and dietary supplements (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Immune Response Modifiers
Imiquimod and its analogues, falling within the class of non-nucleoside imidazoquinolinamines, activate the immune system through the localized induction of cytokines. These compounds, through in vivo studies, have demonstrated diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This underscores the potential of imidazole derivatives as topical agents for treating various cutaneous diseases (Syed, 2001).
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the growing application of these compounds and the need for further research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs in indoor environments raise concerns about their health and safety implications (Zuiderveen, Slootweg, & de Boer, 2020).
作用機序
Safety and Hazards
The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds can cause respiratory irritation when inhaled . Therefore, adequate ventilation should be provided in areas where these compounds are handled to prevent the inhalation of hazardous fumes or dust particles .
将来の方向性
The steadily growing interest toward biologically active compounds containing in their structure N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases . This implies that there is a significant potential for the development of more organosilicon materials with unique structures and enhanced functionality .
特性
IUPAC Name |
2,6-bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-10-11(2)21-12-13(17-15(21)19(10)6-4-8-22)18(3)16(25)20(14(12)24)7-5-9-23/h22-23H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMSCPMNLBWRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)
![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)
![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)






![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)

![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)
![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)